molecular formula C44H55ClO5 B11160321 C44H55ClO5

C44H55ClO5

Cat. No.: B11160321
M. Wt: 699.4 g/mol
InChI Key: HZOFJAVOORGTFE-SQAZNZTQSA-N
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Description

C₄₄H₅₅ClO₅ is a chlorinated organic compound with a molecular weight of 699.33 g/mol (calculated from its formula). Chlorinated compounds often exhibit unique reactivity and stability, making them valuable in catalysis or material science .

Properties

Molecular Formula

C44H55ClO5

Molecular Weight

699.4 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C44H55ClO5/c1-27(2)10-9-11-28(3)35-16-17-36-32-15-14-30-22-31(18-20-43(30,4)37(32)19-21-44(35,36)5)49-42(47)26-48-40-25-39-34(23-38(40)45)33(24-41(46)50-39)29-12-7-6-8-13-29/h6-8,12-14,23-25,27-28,31-32,35-37H,9-11,15-22,26H2,1-5H3/t28-,31+,32+,35-,36+,37+,43+,44-/m1/s1

InChI Key

HZOFJAVOORGTFE-SQAZNZTQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)COC5=C(C=C6C(=CC(=O)OC6=C5)C7=CC=CC=C7)Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl chloroformate can be synthesized through the reaction of allyl alcohol with phosgene . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In industrial settings, the production of allyl chloroformate involves the continuous addition of allyl alcohol to a solution of phosgene in an inert solvent such as toluene or dichloromethane . The reaction mixture is then cooled, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl chloroformate can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form allyl alcohol.

    Substitution: Allyl chloroformate can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles such as , , and can react with allyl chloroformate under mild conditions.

Major Products:

    Oxidation: Products include and .

    Reduction: The major product is .

    Substitution: Products include , , and .

Scientific Research Applications

Chemistry: Allyl chloroformate is used as a reagent in organic synthesis for the protection of amines and alcohols. It is also used in the synthesis of various heterocyclic compounds.

Biology: In biological research, allyl chloroformate is used to modify proteins and peptides. It is also used in the preparation of enzyme inhibitors.

Medicine: Allyl chloroformate is used in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.

Industry: In the industrial sector, allyl chloroformate is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of polymers and resins.

Mechanism of Action

Allyl chloroformate exerts its effects through the formation of covalent bonds with nucleophilic sites on molecules. This reaction typically involves the substitution of the chlorine atom with a nucleophile, resulting in the formation of a new covalent bond. The molecular targets of allyl chloroformate include amines, alcohols, and thiols, which are commonly found in proteins, peptides, and other biomolecules.

Comparison with Similar Compounds

Compound A : CAS 64175-51-5 (C₁₀H₈O₃)

  • Molecular Weight : 176.17 g/mol
  • Functional Groups : Benzoate ester (aromatic ring with ester linkage)
  • Solubility : 0.639 mg/mL in water, categorized as "soluble" .
  • Toxicity : Classified with a "warning" due to CYP1A2 enzyme inhibition .

Compound B : CAS 405-05-0 (C₇H₅FO₂)

  • Molecular Weight : 140.11 g/mol
  • Functional Groups : Fluorinated benzaldehyde derivative (aromatic ring with fluorine and aldehyde groups)
  • Log P (Partition Coefficient) : Ranges from 1.23 (iLOGP) to 1.92 (SILICOS-IT), indicating moderate hydrophobicity .
  • Bioavailability : High GI absorption (83%) and BBB permeability .

Comparative Analysis

Table 1: Key Properties of C₄₄H₅₅ClO₅ and Analogues

Property C₄₄H₅₅ClO₅ Compound A (C₁₀H₈O₃) Compound B (C₇H₅FO₂) Sources
Molecular Weight 699.33 g/mol 176.17 g/mol 140.11 g/mol
Halogen Type Chlorine (Cl) None Fluorine (F)
Solubility in Water Likely low¹ 0.639 mg/mL 1.21 mg/mL
Bioavailability Unknown Moderate (Score: 0.56) High (Score: 0.55)
Key Functional Groups Esters/ethers² Ester Aldehyde, Fluorine

¹Inferred from high molecular weight and chlorine content.
²Assumed based on oxygen count and common chlorinated structures.

Key Findings :

Halogen Impact :

  • Chlorine in C₄₄H₅₅ClO₅ may enhance electrophilic reactivity compared to fluorine in Compound B, which is more electronegative but less polarizable .
  • Chlorinated compounds often exhibit higher environmental persistence than fluorinated analogues .

Solubility Trends :

  • Compound B’s higher solubility (1.21 mg/mL vs. 0.639 mg/mL for Compound A) is attributed to its smaller size and aldehyde group, which can form hydrogen bonds . C₄₄H₅₅ClO₅’s low predicted solubility aligns with its large hydrophobic backbone .

Spectral Data :

  • Compound A’s ¹H NMR shows aromatic protons at δ 7.2–7.8 ppm, typical for benzoate esters. For C₄₄H₅₅ClO₅, similar shifts (δ 1.0–5.0 ppm) might indicate aliphatic chains or ether linkages .

Research Implications and Limitations

  • Synthesis Challenges : C₄₄H₅₅ClO₅’s complexity may require multi-step procedures, akin to the iron-catalyzed reactions used for brominated compounds in .
  • Data Gaps : Experimental validation of C₄₄H₅₅ClO₅’s spectral data, toxicity, and catalytic applications is needed. Contradictions in halogenated compound behavior (e.g., solubility vs. reactivity) warrant further study .

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